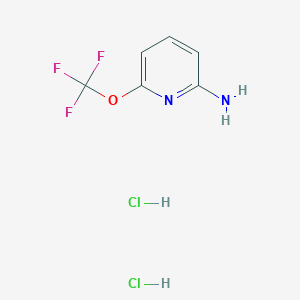

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O and a molecular weight of 251.03 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with an amine group at the 2-position and exists as a dihydrochloride salt .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring followed by amination at the 2-position. One common method involves the reaction of 6-chloro-2-nitropyridine with trifluoromethanol in the presence of a base to form 6-(trifluoromethoxy)-2-nitropyridine. This intermediate is then reduced to 6-(trifluoromethoxy)pyridin-2-amine, which is subsequently converted to its dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride can be categorized into several key areas:

Chemistry

- Building Block in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for further functionalization, enabling the development of novel compounds.

- Synthetic Pathways : It can undergo various reactions such as halogenation or alkylation, which are common in organic synthesis.

Biology

- Biological Activity : The compound has shown potential biological activities, including enzyme inhibition and receptor binding. The trifluoromethoxy group increases lipophilicity and binding affinity to target proteins, which may enhance its therapeutic efficacy .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity, making it a candidate for further exploration in drug development .

Medicine

- Pharmaceutical Research : There is ongoing research to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique properties may contribute to the development of new therapeutic agents, particularly in oncology.

- Mechanism of Action Studies : Investigations into how this compound interacts with biological macromolecules are crucial for understanding its pharmacological effects. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for these studies.

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Activity : Some studies have indicated that this compound may exhibit anticancer properties, although further research is necessary to elucidate its full pharmacological profile .

- Enzyme Inhibition Studies : Research has demonstrated that trifluoromethyl-substituted compounds often show increased potency against specific enzymes compared to their non-fluorinated counterparts, suggesting that this compound could be an effective enzyme inhibitor .

Mecanismo De Acción

The mechanism of action of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-6-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

6-(Trifluoromethoxy)pyridin-2-amine: The base form without the dihydrochloride salt.

Uniqueness

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is unique due to the presence of both the trifluoromethoxy group and the dihydrochloride salt form. This combination can enhance its solubility, stability, and reactivity compared to similar compounds .

Actividad Biológica

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant studies and data.

The molecular formula of this compound is C6H7Cl2F3N2O, with a molecular weight of 251.03 g/mol. The synthesis typically involves the introduction of the trifluoromethoxy group onto a pyridine ring followed by amination at the 2-position. A common method includes reacting 6-chloro-2-nitropyridine with trifluoromethanol in the presence of a base to form an intermediate, which is then reduced to yield the final compound.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These characteristics enable the compound to modulate various biological pathways effectively.

Antiparasitic Effects

Research indicates that compounds related to 6-(trifluoromethoxy)pyridin-2-amine show promising antiparasitic activity. For example, studies on related scaffolds have demonstrated significant efficacy against Leishmania donovani in mouse models, achieving over 97% parasite clearance at doses of 25 mg/kg . This suggests that this compound may exhibit similar properties, warranting further investigation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It plays a role in understanding biological pathways by acting as a probe for studying enzyme interactions. Its ability to modulate enzyme activity could lead to therapeutic applications in diseases where enzyme dysregulation is a factor .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)pyridine | Pyridine derivative | Moderate activity against various pathogens |

| 6-(Trifluoromethoxy)pyridin-2-amine | Pyridine derivative (this compound) | High binding affinity; potential antiparasitic activity |

| 2-Amino-6-(trifluoromethyl)pyridine | Pyridine derivative | Lower selectivity compared to trifluoromethoxy variant |

This table highlights that while other derivatives exist, the presence of the trifluoromethoxy group in this compound enhances its biological potency and specificity .

Case Studies and Research Findings

- Antileishmanial Activity : In a study involving new synthetic analogs targeting Leishmania, compounds structurally similar to 6-(trifluoromethoxy)pyridin-2-amine were shown to possess significant antileishmanial effects, indicating that this compound could be a valuable candidate for further development .

- Enzyme Interaction Studies : Fragment-based screening has revealed that compounds with similar structural motifs can effectively inhibit specific enzymes involved in critical biological processes. This reinforces the potential utility of this compound in drug discovery .

Propiedades

IUPAC Name |

6-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-1-2-4(10)11-5;;/h1-3H,(H2,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGNCSQAMNLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.